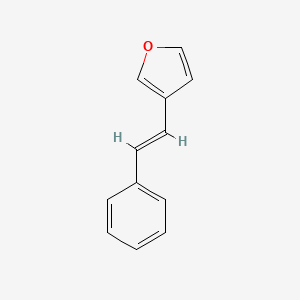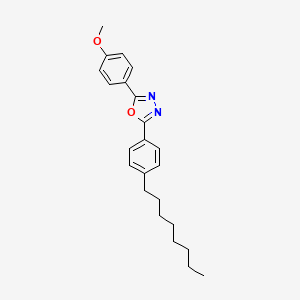
2-(4-Methoxyphenyl)-5-(4-octylphenyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-5-(4-octylphenyl)-1,3,4-oxadiazole is an organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
The synthesis of 2-(4-Methoxyphenyl)-5-(4-octylphenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-methoxybenzohydrazide with 4-octylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Analyse Chemischer Reaktionen
2-(4-Methoxyphenyl)-5-(4-octylphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenyl)-5-(4-octylphenyl)-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its semiconducting properties.
Wirkmechanismus
The mechanism of action of 2-(4-Methoxyphenyl)-5-(4-octylphenyl)-1,3,4-oxadiazole depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s photophysical properties are attributed to its ability to absorb and emit light, making it useful in fluorescence-based applications.
Vergleich Mit ähnlichen Verbindungen
2-(4-Methoxyphenyl)-5-(4-octylphenyl)-1,3,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole: Lacks the octyl group, resulting in different solubility and electronic properties.
2-(4-Chlorophenyl)-5-(4-octylphenyl)-1,3,4-oxadiazole:
2-(4-Methylphenyl)-5-(4-octylphenyl)-1,3,4-oxadiazole: The presence of a methyl group can affect its chemical and physical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct photophysical and electronic properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
821782-01-8 |
|---|---|
Molekularformel |
C23H28N2O2 |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-5-(4-octylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C23H28N2O2/c1-3-4-5-6-7-8-9-18-10-12-19(13-11-18)22-24-25-23(27-22)20-14-16-21(26-2)17-15-20/h10-17H,3-9H2,1-2H3 |
InChI-Schlüssel |
NWGAXAWPOZDOGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


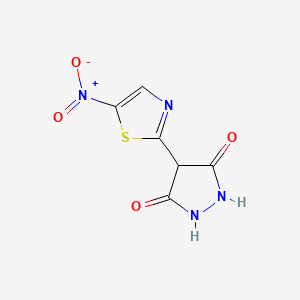
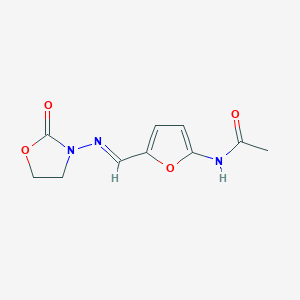


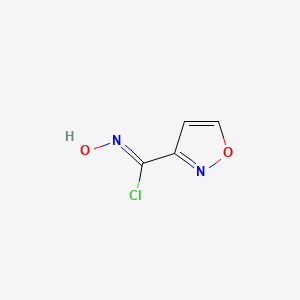
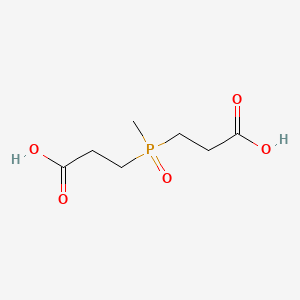
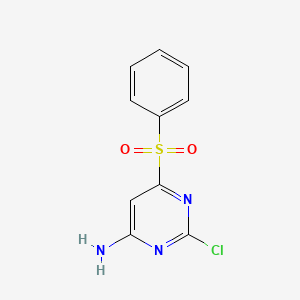
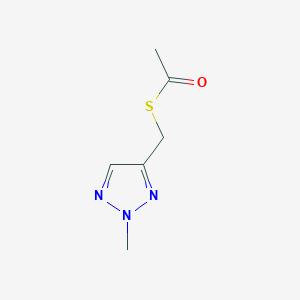
![N-[(1H-Indol-3-yl)acetyl]-L-cysteine](/img/structure/B12907310.png)
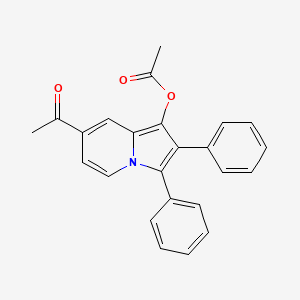
![2-Amino-5-(3-{[4-(4-chloro-3-oxobutyl)phenyl]amino}propyl)-6-methylpyrimidin-4(1h)-one](/img/structure/B12907324.png)
![7-Ethoxy-3-ethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12907330.png)
![3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12907336.png)
